beta-alanyl-L-alanine

描述

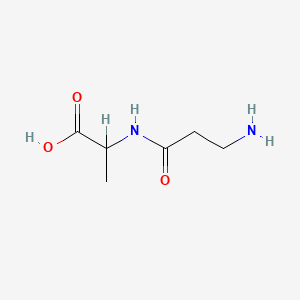

Beta-alanyl-L-alanine: is a dipeptide composed of beta-alanine and L-alanine It is a non-proteogenic amino acid, meaning it is not incorporated into proteins but plays a significant role in various physiological processes

准备方法

Synthetic Routes and Reaction Conditions: Beta-alanyl-L-alanine can be synthesized through several methods. One common approach involves the enzymatic synthesis using carnosine synthase, which catalyzes the formation of this compound from beta-alanine and L-alanine. Another method involves chemical synthesis, where beta-alanine and L-alanine are reacted under controlled conditions to form the dipeptide.

Industrial Production Methods: In industrial settings, this compound is often produced using biotechnological methods. These methods involve the use of genetically engineered microorganisms that can produce the compound through fermentation processes. The microorganisms are optimized to enhance the yield and purity of this compound, making the process more efficient and cost-effective .

化学反应分析

Types of Reactions: Beta-alanyl-L-alanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the amino and carboxyl groups.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines, which can replace the amino or carboxyl groups under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

科学研究应用

Pharmaceutical Applications

Beta-alanyl-L-alanine serves as a precursor in the synthesis of several biologically active compounds. Notably, it is involved in the production of carnosine, a dipeptide that plays a significant role in muscle function and has antioxidant properties. The synthesis routes for this compound often leverage enzymatic methods that provide higher yields and fewer byproducts compared to traditional chemical methods.

Key Pharmaceutical Uses:

- Carnosine Synthesis: Carnosine is synthesized from beta-alanine and L-histidine, contributing to muscle endurance and recovery during exercise.

- Drug Development: this compound is explored as a potential agent in drug formulations aimed at enhancing muscle performance and recovery.

Sports Nutrition

The supplementation of this compound has been extensively studied for its ergogenic effects. It is known to increase muscle carnosine levels, which can buffer acid during high-intensity exercise, potentially improving performance.

Research Findings:

- A systematic review by the International Society of Sports Nutrition indicates that beta-alanine supplementation can enhance performance in activities lasting 1 to 4 minutes .

- Studies show significant improvements in exercise capacity and reductions in fatigue among athletes who supplement with beta-alanine .

Food Science

In the food industry, this compound is utilized as a flavor enhancer and a nutritional supplement. Its role as an additive can improve the sensory properties of food products while also providing health benefits.

Applications in Food:

- Flavor Enhancement: Used to improve taste profiles in various food products.

- Nutritional Supplementation: Incorporated into dietary supplements aimed at athletes or individuals engaged in intense physical activity.

Table 1: Summary of Key Studies on this compound

| Study Reference | Focus Area | Findings |

|---|---|---|

| Matthews et al. (2019) | Sports Nutrition | Demonstrated enhanced muscle carnosine levels with supplementation. |

| Hooshmand et al. (2019) | Food Science | Investigated flavor enhancement properties in food products. |

| Ghiffary et al. (2022) | Pharmaceutical Synthesis | Achieved high yields of beta-alanine via fermentation methods. |

These studies underscore the multifaceted applications of this compound across different sectors, highlighting its significance in enhancing athletic performance and improving food quality.

作用机制

The mechanism of action of beta-alanyl-L-alanine involves its role as a precursor to carnosine, a dipeptide that acts as an intracellular buffer. Carnosine helps to maintain pH levels in muscles during high-intensity exercise, thereby reducing muscle fatigue and enhancing performance. This compound is taken up by muscle cells, where it is converted to carnosine by carnosine synthase. This process involves the binding of this compound to histidine, forming carnosine, which then exerts its buffering effects .

相似化合物的比较

Beta-alanine: A non-proteogenic amino acid that serves as a precursor to carnosine.

L-alanine: A proteogenic amino acid that is incorporated into proteins and plays a role in various metabolic pathways.

Carnosine: A dipeptide composed of beta-alanine and histidine, known for its buffering capacity in muscles.

Uniqueness: Beta-alanyl-L-alanine is unique due to its dual composition of beta-alanine and L-alanine, which allows it to participate in both metabolic and buffering processes. Unlike beta-alanine alone, this compound can directly contribute to the synthesis of carnosine, enhancing its effectiveness in reducing muscle fatigue and improving performance .

生物活性

Beta-alanyl-L-alanine (BAA) is a dipeptide formed from the amino acids beta-alanine and L-alanine. It has garnered interest in various fields, particularly in sports nutrition and biochemistry, due to its potential biological activities and physiological benefits. This article explores the biological activity of BAA, supported by research findings, case studies, and data tables.

Overview of Biological Activity

Beta-alaninyl-L-alanine is primarily known for its role in enhancing athletic performance through its contribution to muscle carnosine synthesis. Carnosine acts as a buffer against acidification in muscles during high-intensity exercise, which can improve performance and delay fatigue.

Key Findings on Biological Activity

- Muscle Carnosine Concentration : Supplementation with beta-alanine significantly increases muscle carnosine levels, which is crucial for buffering hydrogen ions produced during anaerobic metabolism. This effect has been consistently demonstrated across various studies .

- Exercise Performance : BAA supplementation has been shown to improve time to exhaustion (TTE) during high-intensity exercise tasks lasting between 1 to 4 minutes. For instance, a study indicated that participants supplementing with beta-alanine improved their TTE significantly compared to placebo groups .

- Neuromuscular Fatigue : Research indicates that beta-alanine may attenuate neuromuscular fatigue, particularly in older populations, enhancing overall exercise capacity .

- Safety and Side Effects : Beta-alanine supplementation is generally considered safe at recommended doses (4-6 g/day), with the primary side effect being paraesthesia (tingling), which can be minimized by using smaller, divided doses .

Table 1: Effects of Beta-Alanine Supplementation on Performance

Case Study 1: Yili Horses

A recent study on speed-racing Yili horses demonstrated that beta-alanine supplementation led to a notable increase in plasma beta-alanine levels and improved performance in a 1,000 m race by approximately 12.01%. The horses supplemented with beta-alanine completed the race faster than the control group, showcasing the compound's effectiveness in enhancing athletic performance in non-human species .

Case Study 2: Human Athletes

In a controlled trial involving well-trained male cyclists, supplementation with 6.4 g/day of beta-alanine did not yield significant improvements in a 20 km cycling time trial compared to placebo. This highlights variability in response depending on the type of exercise and individual athlete characteristics .

The biological activity of this compound can be attributed to several mechanisms:

- Carnosine Synthesis : BAA serves as a precursor for carnosine synthesis within muscle tissues, enhancing buffering capacity against lactic acid accumulation during intense physical activity.

- Antioxidant Properties : Studies suggest that beta-alanine may enhance antioxidant defenses during high-intensity exercise, reducing oxidative stress and potential muscle damage post-exercise .

- Metabolic Pathways : Research indicates that beta-alanine influences various metabolic pathways, including those involved in energy production and amino acid metabolism .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for beta-alanyl-L-alanine, and how can purity and structural integrity be validated?

- Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase coupling. For purity validation, reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is recommended to assess homogeneity. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) to verify backbone connectivity and stereochemistry. Mass spectrometry (MS), such as MALDI-TOF or ESI-MS, should confirm molecular weight. Purity thresholds (>95%) must be reported alongside chromatographic conditions (e.g., gradient, column type) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Critical for resolving diastereomeric impurities and confirming peptide bond geometry. Deuterated solvents (D₂O, DMSO-d₆) should be used to avoid signal interference.

- FT-IR Spectroscopy : Identifies amide I (1640–1680 cm⁻¹) and amide II (1520–1550 cm⁻¹) bands to confirm secondary structure.

- HPLC : Use C18 columns with trifluoroacetic acid (TFA) as an ion-pairing agent for optimal separation. Retention times and peak symmetry should be documented to assess batch consistency .

Advanced Research Questions

Q. How should researchers design experiments to investigate the conformational dynamics of this compound under varying pH and temperature conditions?

- Methodological Answer : Employ circular dichroism (CD) spectroscopy to monitor secondary structural changes (e.g., random coil vs. β-sheet) across pH (2–10) and temperature (4–80°C) gradients. Pair this with molecular dynamics (MD) simulations using software like GROMACS to model conformational flexibility. Control experiments should include buffer blanks and calibration with standard peptides (e.g., poly-L-lysine). Statistical analysis of spectral data (e.g., curve fitting for α-helix content) must be reported with error margins .

Q. What strategies resolve discrepancies in hydrogen bonding patterns observed in crystallographic studies of this compound derivatives?

- Methodological Answer : High-resolution X-ray diffraction (HR-XRD) at cryogenic temperatures (<100 K) minimizes thermal motion artifacts. For conflicting H-bond data, compare topological charge density distributions using multipole refinement (e.g., Hansen-Coppens model) and Hirshfeld surface analysis. Reproducibility can be tested by crystallizing the peptide in different solvents (e.g., water vs. ethanol) and verifying intermolecular interactions via Bader’s Quantum Theory of Atoms in Molecules (QTAIM) .

Q. How can researchers address contradictions in spectroscopic data between solution and solid-state analyses?

- Methodological Answer : Cross-validate findings using complementary techniques:

- Solution-State : NMR and CD for dynamic behavior.

- Solid-State : XRD and solid-state NMR (ssNMR) for rigid lattice interactions.

Statistical tools (e.g., principal component analysis) can identify outliers in datasets. If solvent effects are suspected, repeat experiments in polar aprotic (DMF) vs. protic (methanol) solvents and report dielectric constants .

Q. What computational approaches best predict the solvation effects on this compound’s thermodynamic stability?

- Methodological Answer : Combine density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) with implicit solvent models (IEF-PCM) to estimate solvation free energy (ΔG_solv). Compare with experimental data from isothermal titration calorimetry (ITC). For explicit solvent effects, use molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) simulations. Validate force fields (e.g., AMBER99SB) against experimental hydration entropy measurements .

Q. Data Analysis and Reproducibility

Q. How should researchers statistically analyze variability in peptide synthesis yields across multiple batches?

- Methodological Answer : Apply analysis of variance (ANOVA) to identify batch-to-batch variability sources (e.g., coupling efficiency, purification steps). Report confidence intervals (95% CI) and use Tukey’s HSD test for post-hoc comparisons. Include a table summarizing yields, retention times, and purity metrics for transparency .

Q. What frameworks ensure reproducibility in this compound research across laboratories?

- Methodological Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Experimental Protocols : Publish step-by-step synthesis and characterization workflows in supplementary materials with reagent lot numbers.

- Data Sharing : Deposit raw NMR, MS, and XRD datasets in repositories like Zenodo or Chemotion.

- Metadata : Document instrument calibration dates and environmental conditions (e.g., humidity during crystallization) .

属性

IUPAC Name |

2-(3-aminopropanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-4(6(10)11)8-5(9)2-3-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOCQWFTTAPWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34322-87-7 | |

| Record name | beta-Alanyl-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034322877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC186897 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。